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molecular formula C6H4BrFN2O2 B082889 2-Bromo-4-fluoro-6-nitroaniline CAS No. 10472-88-5

2-Bromo-4-fluoro-6-nitroaniline

Cat. No. B082889
M. Wt: 235.01 g/mol
InChI Key: HCYDUPDSEDHSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05470870

Procedure details

Mix 4-fluoro-2-bromo-6-nitroaniline (15.5 g, 66.0 mmol) and 50% sulfuric acid (200 mL) and cool to 0°-5° C. Add, by dropwise addition, a solution of sodium nitrite (6.0 g, 86.4 mmol) in water (50 mL). Stir for 30 minutes and add solid potassium iodide (29 g, 173 mmol). Take up the product in ethyl acetate (300 mL), wash with saturated sodium hydrogen carbonate (2×200 mL), saturated sodium metabisulfite (2×200 mL) and water (200 mL). Dry (MgSO4), evaporate the solvent in vacuo and purify by silica gel chromatography to give 1-iodo-2-nitro-4-fluoro-6-bromobenzene as a yellow crystalline solid (17.81 g, 76%); mp 75°-76° C.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:5](N)=[C:4]([Br:12])[CH:3]=1.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:22].[K+]>O.C(OCC)(=O)C>[I:22][C:5]1[C:4]([Br:12])=[CH:3][C:2]([F:1])=[CH:8][C:7]=1[N+:9]([O-:11])=[O:10] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
FC1=CC(=C(N)C(=C1)[N+](=O)[O-])Br
Name
Quantity
200 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
29 g
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to 0°-5° C
ADDITION
Type
ADDITION
Details
Add, by dropwise addition
WASH
Type
WASH
Details
wash with saturated sodium hydrogen carbonate (2×200 mL), saturated sodium metabisulfite (2×200 mL) and water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
purify by silica gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=C(C=C(C=C1Br)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 17.81 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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